
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a dimethoxybenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline core and benzyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For instance, related compounds have been tested against Mycobacterium tuberculosis, demonstrating promising antitubercular activity .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer properties. Investigations into similar quinoline-based structures revealed their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has been explored for its potential as an enzyme inhibitor. In silico studies have suggested that it may act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions like Alzheimer's disease and type 2 diabetes mellitus .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several sulfonamide derivatives and tested them against Staphylococcus aureus and Escherichia coli. Among these derivatives, one containing a structure similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Case Study 2: Anticancer Activity
In another investigation focusing on quinoline derivatives, compounds were tested against various cancer cell lines including breast and lung cancer models. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity significantly compared to standard treatments .
Data Table: Summary of Biological Activities
Activity Type | Compound Structure | Target Organism/Cell Line | Result |
---|---|---|---|
Antimicrobial | Sulfonamide derivatives | Staphylococcus aureus | MIC < 10 µg/mL |
Anticancer | Quinoline derivatives | MCF-7 (breast cancer) | IC50 = 15 µM |
Enzyme Inhibition | N-(1-benzyl-2-oxo...) | Acetylcholinesterase | IC50 = 20 µM |
Antitubercular | Related sulfonamides | Mycobacterium tuberculosis | Significant inhibition |
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.
Structural Characteristics
The compound features a tetrahydroquinoline core linked to a benzyl group and a sulfonamide moiety. This combination enhances its chemical reactivity and biological interactions. The presence of methoxy groups on the benzene ring is particularly noteworthy as it may influence the compound's solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C23H26N2O4S |
Molecular Weight | 422.53 g/mol |
LogP | 4.7155 |
Polar Surface Area | 38.90 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. Notably, it may interfere with kinase activity by competing with adenosine triphosphate (ATP) for binding, which disrupts critical cellular signaling pathways. This mechanism can lead to various therapeutic effects including:
- Anticancer Properties : The inhibition of kinases is particularly relevant in cancer therapy as many oncogenic pathways depend on these enzymes.
- Metabolic Modulation : The compound may also influence metabolic pathways, potentially offering benefits in metabolic disorders.
Research Findings and Case Studies
Several studies have investigated the biological activities associated with compounds similar to this compound. Key findings include:
- Anticancer Activity : Research has shown that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
- Enzyme Inhibition Studies : In vitro assays indicate that these compounds can effectively inhibit specific kinases involved in cancer progression. For example, studies have reported that certain sulfonamide derivatives show promising results in inhibiting the proliferation of cancer cells through kinase inhibition .
- Antimicrobial Properties : Some related compounds have been tested for antimicrobial activity and have shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with similar compounds can be useful:
Compound Name | Biological Activity | Notes |
---|---|---|
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin) | Anticancer and antimicrobial | Exhibits significant cytotoxicity |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin)-5-chloro | Strong kinase inhibition | Effective against multiple cancer cell lines |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin)-sulfonamide | Antibacterial properties | Potential use in treating infections |
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-10-20(15-23(22)31-2)32(28,29)25-19-9-11-21-18(14-19)8-13-24(27)26(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXCJLKMCHIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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